Cromoglicate lisetil

Overview

Description

Cromoglicate lisetil is a synthetic compound known for its role as a mast cell stabilizer. It is an orally deliverable prodrug of cromolyn sodium, which is used to prevent the release of inflammatory chemicals such as histamine from mast cells. This compound is primarily used in the management of allergic conditions and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cromoglicate lisetil involves several steps, starting from the base compound cromoglicic acid. The process typically includes esterification reactions to form the lisetil derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Cromoglicate lisetil undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cromoglicate lisetil has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study mast cell stabilization and related chemical reactions.

Biology: It is employed in research on allergic reactions and mast cell-related diseases.

Medicine: It is used in the development of treatments for asthma, allergic rhinitis, and systemic mastocytosis.

Industry: It is used in the formulation of pharmaceutical products for the management of allergic conditions

Mechanism of Action

Cromoglicate lisetil exerts its effects by inhibiting the degranulation of mast cells. This prevents the release of histamine and other inflammatory mediators. The compound acts by stabilizing the mast cell membrane and inhibiting calcium influx, which is essential for the degranulation process .

Comparison with Similar Compounds

Similar Compounds

Nedocromil: Another mast cell stabilizer used in the management of asthma.

Ketotifen: An antihistamine and mast cell stabilizer used for allergic conditions.

Uniqueness

Cromoglicate lisetil is unique due to its oral bioavailability and its specific action on mast cells. Unlike some other mast cell stabilizers, it can be administered orally, making it more convenient for long-term management of allergic conditions .

Biological Activity

Cromoglicate lisetil, a prodrug of cromolyn sodium, is primarily recognized for its role as a mast cell stabilizer. This compound has gained attention for its therapeutic potential in various inflammatory and allergic conditions, particularly rheumatoid arthritis (RA) and mastocytosis. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data.

This compound functions by inhibiting the degranulation of mast cells, which release histamines and other mediators involved in inflammatory responses. The mechanism involves:

- Stabilization of Mast Cell Membranes : By preventing the release of inflammatory mediators from mast cells, it helps mitigate allergic reactions and inflammation.

- Inhibition of Histamine Release : this compound effectively reduces histamine levels, thereby alleviating symptoms associated with allergic responses and asthma.

Rheumatoid Arthritis (RA)

A significant area of research has focused on the application of this compound in treating RA. Studies indicate that mast cells play a crucial role in the pathogenesis of RA, contributing to inflammation and joint damage. In an animal model, this compound demonstrated efficacy in reducing the severity of RA by stabilizing mast cells and preventing the release of pro-inflammatory mediators such as chymase and matrix metalloproteinases .

Table 1: Effects of this compound on RA Models

| Study Type | Model Used | Treatment Duration | Outcome |

|---|---|---|---|

| Animal Study | Mice with RA | 4 weeks | Reduced inflammation |

| In Vitro Study | Synovial cells | N/A | Decreased mediator release |

Mastocytosis

This compound is also utilized in managing mastocytosis, a condition characterized by an abnormal increase in mast cells. A case study highlighted a patient whose symptoms improved significantly after incorporating inhaled sodium cromoglicate alongside oral treatment. The patient reported reductions in bone pain, fatigue, and headaches after adjusting dosages based on symptom severity .

Case Study Summary: Mastocytosis Treatment

- Patient Profile : 40-year-old female diagnosed at age 33.

- Initial Treatment : H1 and H2 antihistamines with oral sodium cromoglicate.

- Outcome : Addition of inhaled sodium cromoglicate led to notable symptom relief.

Research Findings

Recent studies have expanded the understanding of this compound's pharmacological effects:

- Inhibition of Allergic Reactions : Research indicates that this compound can reduce IgE-mediated responses by inhibiting B lymphocyte activity .

- Topical Formulations : Investigations into topical formulations have shown that stability can be maintained for up to three months at room temperature, enhancing its application in dermatological conditions .

Properties

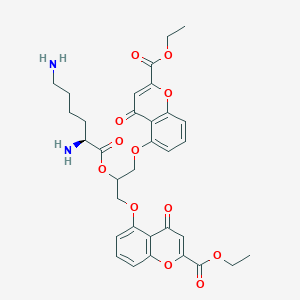

IUPAC Name |

ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O12/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJJDHCBOKNREV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110816-79-0 | |

| Record name | L-Lysine, 2-[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]-1-[[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]methyl]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110816-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromoglicate lisetil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CROMOGLICATE LISETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ07VZP8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.